2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride
Brand Name: Vulcanchem
CAS No.: 20224-19-5
VCID: VC18400448
InChI: InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)8-9-19-14(18)16-13-10-12(15)7-6-11(13)3;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H
SMILES:
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.2 g/mol

2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride

CAS No.: 20224-19-5

Cat. No.: VC18400448

Molecular Formula: C14H22Cl2N2O2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride - 20224-19-5

Specification

CAS No. 20224-19-5
Molecular Formula C14H22Cl2N2O2
Molecular Weight 321.2 g/mol
IUPAC Name 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride
Standard InChI InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)8-9-19-14(18)16-13-10-12(15)7-6-11(13)3;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H
Standard InChI Key JFELONWYHXNVKQ-UHFFFAOYSA-N
Canonical SMILES CC[NH+](CC)CCOC(=O)NC1=C(C=CC(=C1)Cl)C.[Cl-]

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium chloride reflects its composition:

  • A 5-chloro-2-methylphenyl group attached via a carbamate (-OCONH-) linkage.

  • An ethyl-diethylazanium cation (quaternary ammonium group) with a chloride counterion.

The structure combines aromatic hydrophobicity with ionic solubility, enabling dual functionality in synthetic reactions. Figure 1 illustrates the molecular architecture, highlighting the chloro and methyl substituents on the phenyl ring and the charged ammonium center .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.20224-19-5
Molecular FormulaC14H22Cl2N2O2\text{C}_{14}\text{H}_{22}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight333.24 g/mol
AppearanceWhite to off-white powder
Purity≥97%

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, the compound is likely synthesized via a two-step process:

  • Carbamate Formation: Reaction of 5-chloro-2-methylaniline with ethyl chloroformate to yield the intermediate carbamate .

  • Quaternary Ammoniation: Alkylation of diethylamine with the carbamate intermediate, followed by chloride ion exchange to form the final salt .

Industrial Production

Suppliers indicate batch production with purification via recrystallization, achieving ≥97% purity. Scaling considerations emphasize controlled reaction conditions to avoid byproducts such as unreacted aniline or over-alkylated species .

Applications in Industry and Research

Role as a Chemical Intermediate

The compound serves as a primary or secondary intermediate in:

  • Dye Manufacturing: Its aromatic backbone facilitates conjugation with chromophores.

  • Pharmaceutical Synthesis: Quaternary ammonium groups enhance bioavailability in drug candidates .

Emerging Uses

Preliminary studies suggest potential in ion-selective membranes due to its ionic nature, though further validation is required .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (e.g., water, ethanol) but insoluble in nonpolar media.

  • Stability: Stable under ambient storage (room temperature, sealed containers) but hydrolyzes under strongly acidic or basic conditions .

Spectroscopic Data

While experimental spectra are unavailable, computational models predict:

  • IR: N-H stretch (~3350 cm1^{-1}), C=O (~1700 cm1^{-1}), and C-Cl (~750 cm1^{-1}) .

  • NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .

ParameterValueSource
GHS ClassificationWarning (H302)
Precautionary MeasuresP264, P270, P301+P312
StorageRoom temperature, dry

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